8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane 8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane
Brand Name: Vulcanchem
CAS No.: 1798-71-6
VCID: VC0167623
InChI: InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+
SMILES: CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3
Molecular Formula: C17H22N2O
Molecular Weight: 270.37 g/mol

8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane

CAS No.: 1798-71-6

Main Products

VCID: VC0167623

Molecular Formula: C17H22N2O

Molecular Weight: 270.37 g/mol

8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane - 1798-71-6

CAS No. 1798-71-6
Product Name 8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane
Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
IUPAC Name 1-[3-[(E)-2-phenylethenyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one
Standard InChI InChI=1S/C17H22N2O/c1-2-17(20)19-15-8-9-16(19)13-18(12-15)11-10-14-6-4-3-5-7-14/h3-7,10-11,15-16H,2,8-9,12-13H2,1H3/b11-10+
Standard InChIKey NWPIAAKKRKMJQR-ZHACJKMWSA-N
Isomeric SMILES CCC(=O)N1C2CCC1CN(C2)/C=C/C3=CC=CC=C3
SMILES CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3
Canonical SMILES CCC(=O)N1C2CCC1CN(C2)C=CC3=CC=CC=C3
Synonyms 8-Propionyl-3-(2-phenylethenyl)-3,8-diazabicyclo[3.2.1]octane
PubChem Compound 6438250
Last Modified Nov 11 2021
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